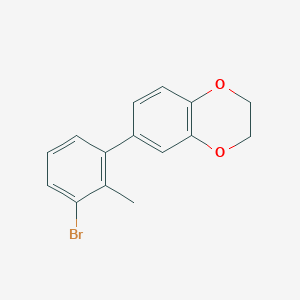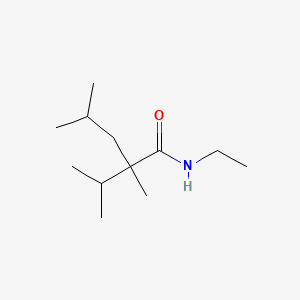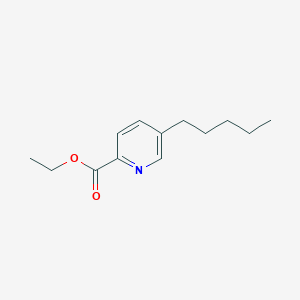
5-Pentyl-pyridine-2-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pentyl-pyridine-2-carboxylic acid ethyl ester is an organic compound with the molecular formula C13H19NO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a pentyl group attached to the pyridine ring and an ethyl ester functional group at the 2-position of the carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentyl-pyridine-2-carboxylic acid ethyl ester typically involves the esterification of 5-pentyl-pyridine-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
5-Pentyl-pyridine-2-carboxylic acid+EthanolAcid Catalyst5-Pentyl-pyridine-2-carboxylic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-Pentyl-pyridine-2-carboxylic acid ethyl ester can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols
Major Products Formed
Oxidation: Carboxylic acids, Aldehydes
Reduction: Alcohols
Substitution: Amino derivatives, Thiol derivatives
Scientific Research Applications
5-Pentyl-pyridine-2-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways involving pyridine derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Pentyl-pyridine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological molecules. The pentyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Butyl-pyridine-2-carboxylic acid ethyl ester
- 5-Hexyl-pyridine-2-carboxylic acid ethyl ester
- 5-Methyl-pyridine-2-carboxylic acid ethyl ester
Uniqueness
5-Pentyl-pyridine-2-carboxylic acid ethyl ester is unique due to its specific pentyl group, which provides distinct hydrophobic properties compared to its analogs with shorter or longer alkyl chains. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
108734-05-0 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl 5-pentylpyridine-2-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-3-5-6-7-11-8-9-12(14-10-11)13(15)16-4-2/h8-10H,3-7H2,1-2H3 |
InChI Key |
JBIAPGHGDHCEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CN=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


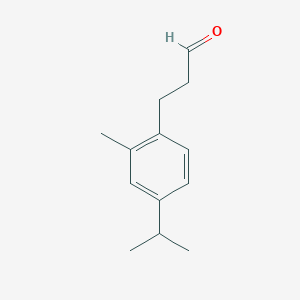
![7-isocyanatobenzo[a]anthracene](/img/structure/B13937345.png)
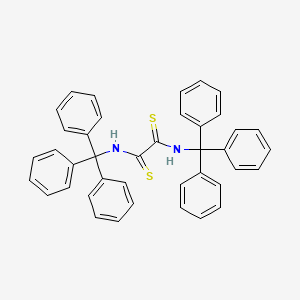

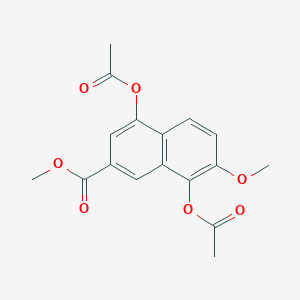
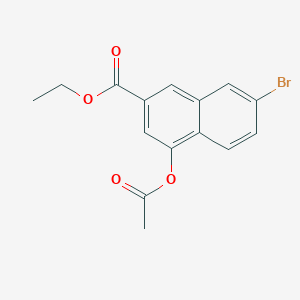

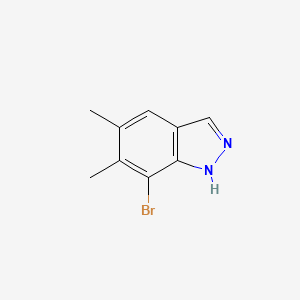
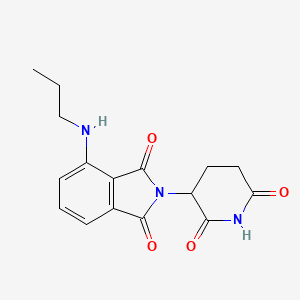
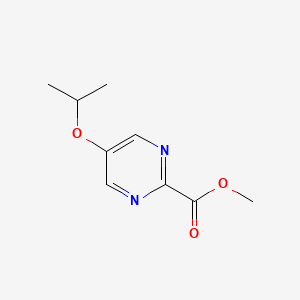
![3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937405.png)
![[2-(4-Methyl-imidazol-1-yl)-ethyl]-carbamic acid benzyl ester](/img/structure/B13937406.png)
